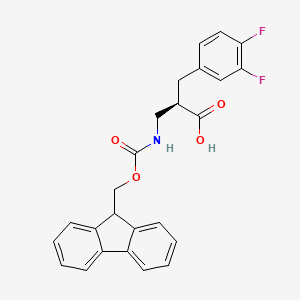
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline typically involves the reaction of 4-piperidone with trifluoroacetic anhydride to form the trifluoroacetylated piperidine intermediate. This intermediate is then reacted with aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring provides structural stability, while the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
- 1-[1-(Trifluoroacetyl)-4-piperidinyl]-L-proline
- 1-[1-(Trifluoroacetyl)-4-piperidinyl]-3-[4-(trifluoromethoxy)phenyl]urea
Comparison: Compared to similar compounds, 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H15F3N2O |
|---|---|
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
1-[4-(4-aminophenyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-7-5-10(6-8-18)9-1-3-11(17)4-2-9/h1-4,10H,5-8,17H2 |
Clave InChI |
RFKHUDUJNXXIFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


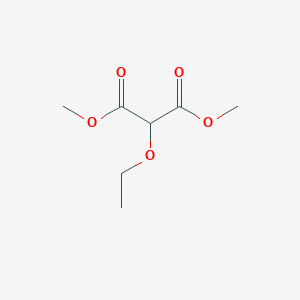

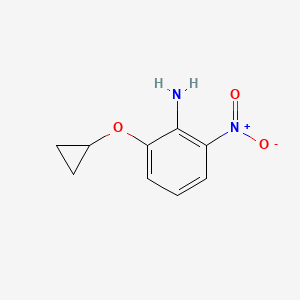
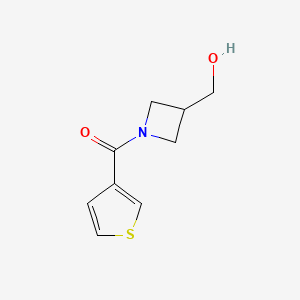
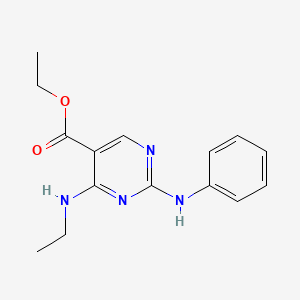
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

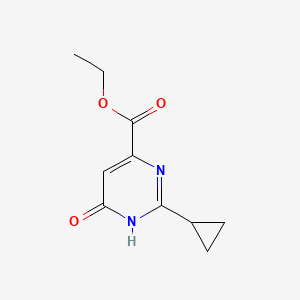
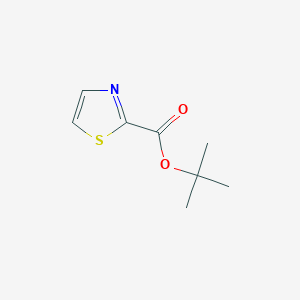

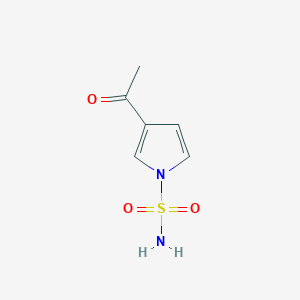
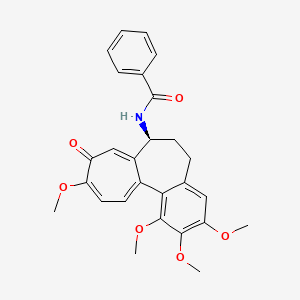
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
